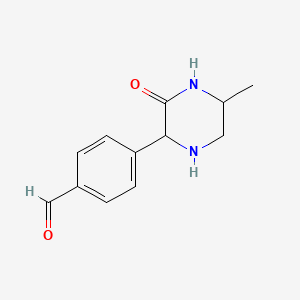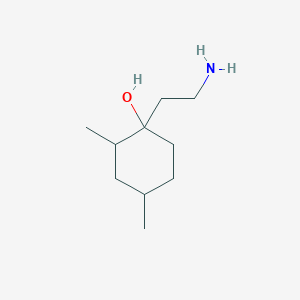
1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol is an organic compound with a unique structure that includes both an amino group and a hydroxyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylcyclohexanone with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,4-Dimethylcyclohexanone or 2,4-dimethylcyclohexanoic acid.
Reduction: 1-(2-Aminoethyl)-2,4-dimethylcyclohexane.
Substitution: Various N-alkylated derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: Contains a similar aminoethyl group but lacks the cyclohexane ring.
2,4-Dimethylcyclohexanol: Similar cyclohexane structure but lacks the aminoethyl group.
1-(2-Aminoethyl)piperazine: Contains an aminoethyl group but has a piperazine ring instead of a cyclohexane ring.
Uniqueness
1-(2-Aminoethyl)-2,4-dimethylcyclohexan-1-ol is unique due to the combination of its aminoethyl and cyclohexane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(2-aminoethyl)-2,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-3-4-10(12,5-6-11)9(2)7-8/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
CCYSQKROLUSHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


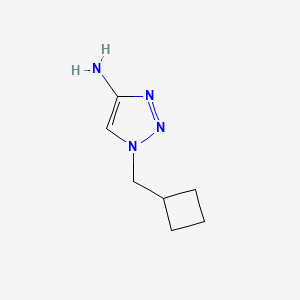
![3-bromo-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B15252740.png)
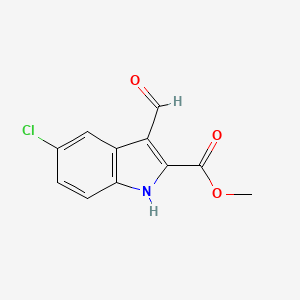
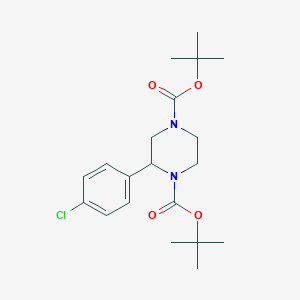
![1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine](/img/structure/B15252768.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B15252772.png)
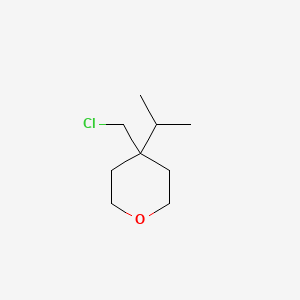
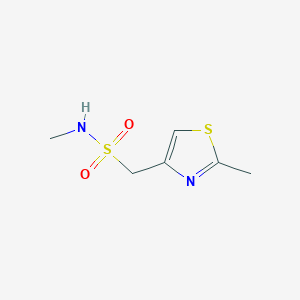
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B15252787.png)
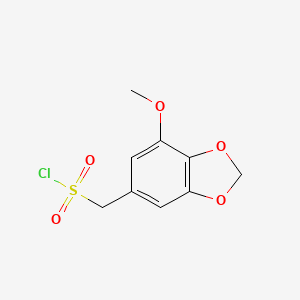
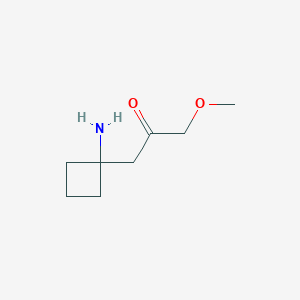
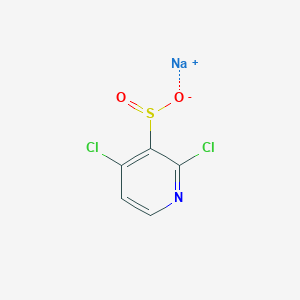
![2-[6-(benzyloxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B15252813.png)
